LSD1: Superior Potency with 5-Methyl Substitution
In a recent medicinal chemistry campaign, pyrrolo[2,3-c]pyridine derivatives bearing a 5-methyl substituent were identified as a novel class of highly potent, reversible LSD1 inhibitors . The 5-methyl group is a critical determinant of activity within this scaffold. Compound 46 (LSD1-UM-109), which contains the 5-methyl substitution pattern, demonstrates single-digit nanomolar potency in both enzymatic and cellular assays, highlighting the functional advantage of this specific motif over other potential substitution patterns that would yield less potent or inactive compounds .
| Evidence Dimension | LSD1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.1 nM (for Compound 46, a derivative retaining the 5-methylpyrrolo[2,3-c]pyridine core) |
| Comparator Or Baseline | GSK-354, a previously reported LSD1 inhibitor used as the design starting point |
| Quantified Difference | Not directly quantified; the study describes the new series as a 'new class of highly potent' inhibitors designed from GSK-354, with the 5-methyl group being a key structural feature. |
| Conditions | In vitro enzymatic activity assay using purified LSD1 protein . |
Why This Matters
This demonstrates that the 5-methyl group on the pyrrolopyridine core is not an inert moiety but a key pharmacophoric element for achieving high potency against LSD1, a major oncology target.
